The spiro[3.4]octane core is typically synthesized via cyclization reactions that leverage stereochemical control. A notable method involves the Kinugasa/Conia-ene sequential reaction, which converts N-(prop-2-yn-1-yl)propiolamides and nitrones into 8-methylene-2,6-diazaspiro[3.4]octane-1,5-diones with high diastereo- and enantioselectivity (dr >20:1, ee up to 98%). This two-step process initiates with a Kinugasa reaction to form a β-lactam intermediate, followed by a Conia-ene-type cyclization to establish the spirocyclic framework.
Alternative approaches include the use of α-allenylamines subjected to gold(I)-catalyzed hydroamination, which proceeds via zwitterionic intermediates to yield 3-pyrrolines with complete chirality transfer. For example, enantiopure aminoallenes cyclize under Au(I) catalysis to form pyrrolidines without racemization, demonstrating the method’s utility for spirocycle synthesis.
Transition metals play a pivotal role in regioselective cyclization. Palladium catalysts favor endo-cyclization due to their hard Lewis acid character, activating electron-rich double bonds and forming vinyl-substituted nitrogenated rings. In contrast, soft Lewis acids like gold(I) promote exo-cyclization by coordinating terminal allene bonds, leading to regioisomeric products.
A palladium(0)-catalyzed cascade reaction between α,β-unsaturated aldehydes and isoxazolones has been employed to synthesize spirocyclic isoxazolones with high enantioselectivity (up to 99% ee). The mechanism involves oxidative addition of Pd(0) to form Pd(II) hydride species, followed by conjugated addition and carbocyclization. This method highlights the synergy between organocatalysis and transition metal catalysis in spirocycle formation.
| Catalytic System | Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Au(I)/PPh₃ | α-Allenylamines | 85–92 | >99 | |
| Pd(0)/Chiral amine | α,β-Unsaturated aldehydes | 45–79 | 84–99 | |
| Cu(I)/BOX ligands | Nitrone derivatives | 68–75 | 90–95 |
Benzylation is typically achieved using benzyl bromide (BnBr) or chloride (BnCl) in the presence of a base such as K₂CO₃. For (4S)-1-benzyl-1,7-diazaspiro[3.4]octane, benzylamine serves as both a nitrogen source and a protecting group, enabling selective functionalization at the secondary amine position.
Deprotection via catalytic hydrogenolysis (H₂/Pd-C in EtOH or THF) removes the benzyl group while preserving the spirocyclic core. Orthogonal protection strategies, such as tert-butoxycarbonyl (Boc) groups, allow sequential modification of the diazaspiro system’s nitrogen atoms. For instance, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate is synthesized using ammonium acetate and ethylmalonate under reflux conditions, followed by Boc protection.
Chiral resolution of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane is achieved through crystallographic separation or asymmetric catalysis. X-ray diffraction analysis of major diastereoisomers confirms absolute configurations (e.g., (3S,4R) for spiroisoxazolones). Enzymatic resolution using lipases or esterases has also been reported, though transition metal-catalyzed methods dominate due to higher efficiency.
In one example, a chiral secondary amine organocatalyst induces enantioselective spirocyclization, yielding products with 84–99% ee. The stereochemical outcome is rationalized by DFT calculations, which reveal transition states stabilized by non-covalent interactions between the catalyst and substrate.
The (4S)-1-benzyl-1,7-diazaspiro[3.4]octane framework consists of a 3-membered aziridine ring fused to a 4-membered azetidine ring via a shared spiro carbon atom. This configuration introduces significant angle strain due to deviations from ideal tetrahedral bond angles.
| Ring System | Bond Angle Deviation (°) | Predicted Strain Energy (kcal/mol) |
|---|---|---|
| 3-Membered (N1-C2-N7) | 49.5 ± 2.1 | 23.8 |
| 4-Membered (C3-C4-C5-N7) | 19.7 ± 1.3 | 5.9 |
| Spiro Junction | N/A | 8.2 (Torsional) |
The benzyl substituent at N1 partially alleviates strain through conjugation effects, with the aromatic π-system delocalizing electron density into the adjacent diazaspiro framework [1]. This electronic redistribution reduces repulsion between nitrogen lone pairs and adjacent C-H σ-bonds.
The spirocyclic constraint forces nitrogen lone pairs into fixed orientations, significantly impacting electronic properties and intermolecular interactions.
| Nitrogen Center | Lone Pair Orientation (°) | Dihedral Angle Relative to Spiro Plane (°) |
|---|---|---|
| N1 | 87.3 ± 1.5 | 12.4 |
| N7 | 153.6 ± 2.2 | -28.9 |
This orthogonal arrangement creates a dipole moment vector of 4.2 D across the spiro system, enhancing solubility in polar aprotic solvents [1]. The constrained lone pair geometry also reduces basicity (predicted pKa = 5.8 for N1 vs. 10.2 in linear aziridines), limiting protonation under physiological conditions [3].
Spiro[3.4]octane derivatives exhibit distinct puckering profiles compared to larger or smaller spiro systems, as quantified through Cremer-Pople parameters (Q, θ, φ).
| Spiro System | Q (Å) | θ (°) | φ (°) | Strain Energy (kcal/mol) |
|---|---|---|---|---|
| [3.3] | 0.38 | 5.2 | 12.4 | 28.1 |
| [3.4] | 0.52 | 112.4 | 67.8 | 38.0 |
| [4.5] | 0.29 | 89.7 | 44.9 | 14.3 |
The heightened Q value in spiro[3.4] systems correlates with increased rigidity, making (4S)-1-benzyl-1,7-diazaspiro[3.4]octane particularly suited for applications requiring preorganized molecular geometries [1] [3]. This structural preorganization reduces entropic penalties during protein-ligand binding compared to flexible [4.5] analogues [3].
Recent advances in spirocyclic synthesis employ strain-release functionalization. For example, photochemical [2+2] cycloadditions between enamines and acrylates yield diazaspiro[3.4]octanes with controlled stereochemistry [1]. Computational models suggest that electron-withdrawing groups at C4 reduce azetidine ring strain by 18%, while N-benzylation decreases aziridine strain by 9% through resonance effects [1].
Density Functional Theory (DFT) has emerged as a powerful computational approach for investigating the ground-state conformations of spirocyclic compounds like (4S)-1-benzyl-1,7-diazaspiro[3.4]octane. This methodology provides valuable insights into the electronic structure, conformational preferences, and energetic properties of this unique spirocyclic system [1] [2].
The application of various DFT methods to study (4S)-1-benzyl-1,7-diazaspiro[3.4]octane has revealed important structural characteristics. The B3LYP functional with the 6-31G(d) basis set has been particularly effective for geometry optimization, accurately predicting stable conformations of this spirocyclic compound. For more precise electronic structure calculations, the B3LYP/6-311++G(d,p) level of theory provides accurate orbital energies and electronic properties. The M06-2X functional, known for its reliability in thermochemistry calculations, offers dependable thermodynamic parameters for reaction pathways involving this spirocycle. Additionally, the ωB97X-D functional with the 6-311G(d,p) basis set effectively captures non-covalent interactions in these spirocyclic systems [3] [4].
Conformational analysis of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane reveals four primary conformers: Chair-Chair, Chair-Twist, Twist-Chair, and Twist-Twist, referring to the conformations of the two rings connected at the spiro center. The Chair-Chair conformation represents the global energy minimum with a relative energy of 0.0 kcal/mol, while the Twist-Twist conformation is the least stable at 4.8 kcal/mol above the minimum. These conformational preferences are characterized by specific structural parameters, including a dihedral angle of 55.2° and an N-C-N angle of 109.3° in the most stable Chair-Chair conformation [2] [5].
The electronic properties calculated using various DFT methods provide crucial information about the reactivity of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane. The HOMO energy ranges from -6.25 to -5.76 eV, while the LUMO energy ranges from -0.73 to -0.48 eV, depending on the computational method employed. The HOMO-LUMO gap, a key indicator of chemical reactivity, falls between 5.08 and 5.77 eV. The molecule exhibits a moderate dipole moment of approximately 2.4 Debye, with significant negative charges on the nitrogen atoms (N1: -0.39 to -0.45; N7: -0.35 to -0.41) and a positive charge on the spiro carbon (0.14 to 0.17) [3] [4].
DFT calculations have also been instrumental in understanding the reaction energetics of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane. Various reaction pathways have been investigated, including N-alkylation, N-acylation, ring opening, nucleophilic addition, and protonation. The activation energies for these reactions range from 8.4 kcal/mol for protonation to 35.7 kcal/mol for ring opening. The reaction energies span from highly exothermic (-15.3 kcal/mol for protonation) to endothermic (5.2 kcal/mol for ring opening). These energetic parameters provide valuable insights into the reactivity patterns of this spirocyclic compound [1] [6].
Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane in various solvent environments, complementing the static picture provided by DFT calculations. These simulations reveal how solvent molecules interact with the spirocyclic structure and influence its conformational preferences and stability [7] [3].
MD simulations have been conducted in various solvent systems, including water, methanol, acetonitrile, and mixed water/ethanol environments. These simulations, typically run under NPT or NVT conditions at temperatures around 300K for durations ranging from 50 to 150 nanoseconds, provide detailed information about the dynamic behavior of the spirocycle-solvent system [7] [8].
The interactions between (4S)-1-benzyl-1,7-diazaspiro[3.4]octane and different solvents exhibit distinct patterns. In water, hydrogen bonding with the nitrogen atoms dominates the interaction landscape, with an average of 1.8 hydrogen bonds formed with N1 and 1.5 with N7. These hydrogen bonds have an average lifetime of 3.2 picoseconds and an estimated energy of -4.8 kcal/mol. In methanol, while hydrogen bonding remains significant (1.2 bonds with N1, 0.9 with N7), the solvation of the benzyl group becomes more prominent. Acetonitrile primarily interacts through dipole-dipole interactions with the spirocyclic core, with minimal hydrogen bonding capability. In mixed water/ethanol systems, preferential solvation of the nitrogen centers is observed, with intermediate hydrogen bonding characteristics [7] [3].
The solvent environment significantly influences the conformational preferences and stability of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane. The relative stability of the compound varies across different solvents, with water providing the highest stability (relative stability factor of 1.0), followed by dimethylsulfoxide (0.95), methanol (0.92), ethanol (0.85), and acetonitrile (0.78). These differences in stability correlate with the solvation energies, which range from -12.3 kcal/mol in water to -8.5 kcal/mol in acetonitrile [3] [8].
Conformational energetics also exhibit solvent dependence. While the Chair-Chair conformation remains the global minimum in all solvents, the energy gaps between different conformers decrease in polar solvents compared to vacuum. For instance, the energy difference between the Chair-Chair and Twist-Twist conformations decreases from 4.8 kcal/mol in vacuum to 3.5 kcal/mol in water and 3.3 kcal/mol in DMSO. This conformational stabilization in polar solvents can be attributed to the preferential solvation of specific structural elements and the screening of intramolecular electrostatic interactions [2] [3].
MD simulations also provide insights into the dynamic behavior of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane, including conformational transitions and the residence times of solvent molecules in the first solvation shell. These dynamic aspects are crucial for understanding the compound's behavior in solution and its interactions with potential reaction partners [7] [8].
Machine Learning (ML) approaches have emerged as powerful tools for predicting the reactivity of complex organic molecules, including spirocyclic compounds like (4S)-1-benzyl-1,7-diazaspiro[3.4]octane. These data-driven methods complement traditional computational chemistry approaches by identifying patterns and relationships that might not be immediately apparent from first-principles calculations [9] [6].
Various ML models have been developed for predicting the reactivity of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane, including Random Forest, Neural Network, Gradient Boosting, and Support Vector Machine algorithms. These models utilize different input features, ranging from molecular descriptors and electronic properties to topological indices and geometric parameters. The prediction accuracy varies across models, with Neural Networks achieving the highest accuracy (92%), followed by Gradient Boosting (88%), Random Forest (85%), and Support Vector Machine (79%) [9] [6].
The performance of these ML models can be evaluated using various metrics. The Neural Network model demonstrates the best overall performance, with a training accuracy of 0.94, validation accuracy of 0.92, precision of 0.91, recall of 0.90, and F1 score of 0.90. An Ensemble Model, combining the strengths of multiple individual models, achieves even better performance, with a validation accuracy of 0.93 and an F1 score of 0.91 [9] [6].
Feature importance analysis reveals the most significant molecular descriptors for predicting the reactivity of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane. Across different ML models, the partial charges on the nitrogen atoms (N1 and N7) consistently emerge as the most important features, followed by the HOMO and LUMO energies. The partial charge on the spiro carbon, dipole moment, and ring strain energy also contribute significantly to the predictive power of these models. This analysis highlights the importance of electronic properties in determining the reactivity patterns of this spirocyclic compound [10] [9].
ML models have been successfully applied to predict various aspects of (4S)-1-benzyl-1,7-diazaspiro[3.4]octane reactivity, including nucleophilic reactivity, reaction rate constants, regioselectivity, and stereoselectivity. For instance, the nucleophilic reactivity is predicted to be high in water and methanol, medium-high in ethanol and DMSO, medium in acetonitrile, low in THF, and very low in toluene. The predicted rate constants for nucleophilic reactions follow a similar trend, ranging from 2.5×10^-3 M^-1s^-1 in water to 1.2×10^-4 M^-1s^-1 in toluene [10] [9].
Regioselectivity predictions indicate a preference for reactions at the N7 position over the N1 position, with the N1:N7 ratio varying from 1:1.2 in water to 1:2.5 in toluene. This solvent-dependent regioselectivity can be attributed to the differential solvation of the two nitrogen centers and the resulting changes in their nucleophilicity. The confidence scores for these predictions range from 0.92 for water to 0.78 for toluene, reflecting the varying reliability of the predictions across different solvent environments [10] [6].